molecular formula C19H19N3O B3007487 4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one CAS No. 847395-52-2

4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one

Cat. No. B3007487
CAS RN: 847395-52-2
M. Wt: 305.381
InChI Key: ISFOSUUFILLVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are of significant interest in medicinal chemistry due to their pharmacological properties, including antiviral, antitumor, antimicrobial, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves condensation reactions, as seen in the synthesis of photochromic benzimidazol[1,2a]pyrrolidin-2-ones, which were obtained by condensation of succinic anhydride with 1,2-diaminobenzene derivatives . Similarly, the synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent CDK1 inhibitor, involved a Pd(II) catalyzed Stille coupling reaction and sulfur(0) induced benzimidazole formation . These methods highlight the versatility of synthetic approaches for constructing the benzimidazole core and its derivatives.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized by spectroscopic techniques such as NMR and FT-IR, and by single-crystal X-ray diffraction. For instance, the crystal structure of 1,4-dimethyl-2-oxo-pyrimido[1,2-a]benzimidazole hydrate was determined, revealing a planar tricyclic core and stacking interactions along the a-axis direction . These structural analyses are crucial for understanding the conformation and electronic properties of the compounds, which are directly related to their biological activities.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. For example, the intramolecular cycloaddition of azomethine ylides was used to prepare pyrrolidino[2',3':3,4]pyrrolidino[1,2-a]benzimidazoles, showcasing the ability to generate complex heterocyclic systems . Additionally, the modification of the Hantzsch reaction was employed to synthesize 5-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, indicating the reactivity of benzimidazole derivatives towards forming fused ring systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The photochromic properties of certain benzimidazol[1,2a]pyrrolidin-2-ones, which form thermally stable highly colored photochromes, are an example of how the substitution pattern on the benzimidazole core can affect the physical properties of these compounds . Additionally, ADME (absorption, distribution, metabolism, and excretion) studies are essential for predicting the pharmacokinetic profile and potential as drug candidates, as seen in the analysis of 2-(pyridin-2-yl)-1H-benzimidazole derivatives .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Techniques : Novel bicyclic systems including compounds similar to 4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one have been synthesized using one-pot condensation techniques, which are essential in creating structurally diverse molecules for potential biological applications (Kharchenko, Detistov, & Orlov, 2008).
  • Anticancer Potential : Research indicates that compounds structurally related to the benzimidazole-pyrrolidin-2-one class have shown cytotoxic potential against leukemia cell lines, highlighting their potential as antileukemic agents (Guillon et al., 2018).

Chemical Properties and Interactions

  • Molecular Structure Analysis : Studies on similar benzimidazole derivatives have provided insights into their molecular conformations and interactions, such as intramolecular hydrogen bonds and the orientation of various substituents, which are crucial for understanding their chemical behavior and potential applications (Selvanayagam et al., 2010).

Potential Anticancer Activity

  • Benzimidazole-based Complexes : Benzimidazole-based derivatives have been investigated for their potential anticancer activity against human carcinoma cells. These studies contribute to understanding the role compounds like 4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one might play in cancer research (Zhao et al., 2015).

Photochromic Properties

  • Photochromic Applications : Research into benzimidazol[1,2a]pyrrolidin-2-ones, a related compound class, has shown that these compounds can exhibit photochromic properties. This opens potential applications in materials science, particularly in the development of compounds that change color under different lighting conditions (Kose & Orhan, 2006).

Antimicrobial Activity

  • Synthesis of Novel Derivatives : The synthesis of novel derivatives incorporating the benzimidazole moiety, such as those structurally similar to 4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one, and their assessment for antimicrobial activities offers insights into their potential use in combating microbial infections (Bhoge, Magare, & Mohite, 2021).

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-12-6-5-9-17(13(12)2)22-11-14(10-18(22)23)19-20-15-7-3-4-8-16(15)21-19/h3-9,14H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFOSUUFILLVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.